Lipid Microsphere Formulation Enables Accelerated Infusion Rates and Improved Tolerability Versus Native PGE1
Ecraprost is formulated as a lipid-encapsulated prodrug (lipo-ecraprost) specifically to overcome the infusion-related hypotension and short half-life of native PGE1 (alprostadil) [1]. The lipid encapsulation allows more rapid infusion of large eicosanoid doses, thereby increasing tolerability of the therapy, and may target the eicosanoid to the site of vascular injury [1]. Native PGE1, by contrast, requires slow, continuous intravenous infusion (typically 1-2 ng/kg/min) due to rapid pulmonary metabolism and hypotensive effects upon bolus administration [2].
| Evidence Dimension | Infusion tolerability and drug delivery targeting |
|---|---|
| Target Compound Data | Lipid-encapsulated prodrug; enables rapid infusion; potential site-specific targeting to vascular injury |
| Comparator Or Baseline | Native PGE1 (Alprostadil): Rapid pulmonary metabolism (t1/2 < 1 min); requires slow continuous infusion to avoid hypotension |
| Quantified Difference | Not quantified in head-to-head studies; qualitative formulation advantage |
| Conditions | Intravenous administration; clinical and preclinical vascular disease models |
Why This Matters
Researchers requiring a PGE1-based intervention with improved systemic tolerability and potential targeting to ischemic tissue beds should select the lipid microsphere formulation of ecraprost rather than unformulated PGE1.
- [1] Nehler MR, et al. Adjunctive parenteral therapy with lipo-ecraprost, a prostaglandin E1 analog, in patients with critical limb ischemia undergoing distal revascularization does not improve 6-month outcomes. J Vasc Surg. 2007;45(5):953-60. doi:10.1016/j.jvs.2006.12.057. View Source
- [2] Cawello W, et al. Metabolism and pharmacokinetics of prostaglandin E1 administered by intravenous infusion in human subjects. Eur J Clin Pharmacol. 1994;46(3):275-7. doi:10.1007/BF00192562. View Source
